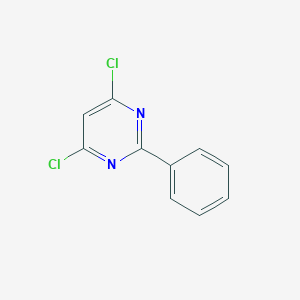

4,6-Dichlor-2-phenylpyrimidin

Übersicht

Beschreibung

Fenclorim is an antibiotic drug that is used to treat a variety of bacterial infections. It is a semi-synthetic derivative of the macrolide antibiotic, erythromycin, and is a member of the ketolide family. Fenclorim is a potent inhibitor of bacterial protein synthesis and has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is used to treat a variety of bacterial infections, including sinusitis, bronchitis, and pneumonia.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Pyrimidinderivate

4,6-Dichlor-2-phenylpyrimidin wird in der regioselektiven Synthese neuer Pyrimidinderivate unter Verwendung von Organolithiumreagenzien verwendet . Der nukleophile Angriff auf Pyrimidine unter Verwendung von N-Methylpiperazin erwies sich als hochsregioselektiv und begünstigte die Bildung von C-4-substituierten Produkten .

Antibakterielle und antimikrobielle Aktivität

Pyrimidine, einschließlich this compound, sind häufige heterocyclische Verbindungen, die in vielen Naturprodukten sowie synthetischen Arzneimitteln mit antibakterieller und antimikrobieller Aktivität vorkommen .

Verbesserung der Bindungsaffinität an Serotoninrezeptorstellen

Die Einführung von hydrophoben Gruppen wie Phenyl, 1,3-Dithianyl oder Naphthyl sowie einer kationischen Seitenkette soll die Bindungsaffinität an die Serotonin-(5-HT)-Rezeptorstellen erhöhen .

Arzneimittelsynthese und Materialentwicklung

Was Fenclorim betrifft:

Unkrautbekämpfung in Reisfeldern

Fenclorim wird als Herbizid-Safener in Reisfeldern eingesetzt. Es wurde gezeigt, dass es die Toleranz von Reis gegenüber Acetochlor erhöht und die Unkrautbekämpfung verbessert . Es reduziert die Unkrautpopulation, -höhe und -trockenmasseproduktion deutlich .

Steigerung der Butachlor-Selektivität zwischen Weizen und Roegneria kamoji

Fenclorim erhöht die Selektivität von Butachlor zwischen Weizen und Roegneria kamoji, einem problematischen Unkraut in Weizenfeldern . Es erhöht den ED10-Wert von Butachlor für Weizen und erhöht so den Selektivitätsindex zwischen Weizen und R. kamoji .

Steigerung des Reisertrags

Die Anwendung von Fenclorim hat sich gezeigt, dass sie den Reisertrag in Behandlungen mit 450 bzw. 900 g a.i. um 56 % und 50 % steigert. hm -2 Pretilachlor-Vorauflauf

Wirkmechanismus

Target of Action

Fenclorim, also known as 4,6-Dichloro-2-phenylpyrimidine, is primarily used as a herbicide safener . Its primary target is the herbicide pretilachlor in direct seeded rice . It acts by metabolizing pretilachlor, thereby protecting the rice from damage .

Mode of Action

Fenclorim interacts with its target, pretilachlor, by enhancing its metabolism . This interaction reduces the phytotoxicity caused by pretilachlor in rice .

Biochemical Pathways

Fenclorim affects the detoxification pathway in rice . It upregulates genes related to detoxification, including P450, GST, and GT . Specifically, four P450 genes (CYP71Y83, CYP71K14, CYP734A2, and CYP71D55) and two GST genes (GSTU16 and GSTF5) were found to be upregulated by Fenclorim and/or pretilachlor .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fenclorim are as follows:

- Absorption : Fenclorim is rapidly absorbed .

- Distribution : It is distributed throughout the plant .

- Metabolism : Fenclorim is readily metabolized to polar compounds .

- Excretion : It is excreted, and no accumulation of residues is found in tissues .

Result of Action

The action of Fenclorim results in significant molecular and cellular effects. It reduces lipid peroxidation and oxidative damage induced by pretilachlor . At the transcriptome level, Fenclorim induces changes that upregulate genes in a detoxification pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenclorim. For instance, in soil, Fenclorim and its metabolites are strongly adsorbed . This could potentially affect the availability of Fenclorim for uptake by plants.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fenclorim plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Fenclorim upregulates genes in a detoxification pathway, including P450, GST, and GT . Four P450 genes, CYP71Y83, CYP71K14, CYP734A2, and CYP71D55, and two GST genes, GSTU16 and GSTF5, were found to be upregulated by Fenclorim .

Cellular Effects

Fenclorim has notable effects on various types of cells and cellular processes. It influences cell function by reducing lipid peroxidation and oxidative damage induced by pretilachlor . It does not affect the uptake of pretilachlor but does affect its persistence in rice .

Molecular Mechanism

Fenclorim exerts its effects at the molecular level through several mechanisms. It enhances the metabolism of herbicides in rice, acting in antioxidative defense . It also upregulates genes in a detoxification pathway, thereby enhancing the metabolism of pretilachlor .

Temporal Effects in Laboratory Settings

Over time, Fenclorim shows stability in neutral, acidic, and weakly alkaline media and remains stable up to 400 °C . In soil, it has a half-life (DT50) of 17-35 days . Fenclorim and its metabolites are strongly adsorbed onto soil .

Dosage Effects in Animal Models

In animal models, Fenclorim has been found to have an acute oral LD50 for rats of >5000 mg/kg, indicating a low level of toxicity . It also has an acute percutaneous LD50 for rats of >2000 mg/kg .

Metabolic Pathways

Fenclorim is involved in several metabolic pathways. It is rapidly absorbed, metabolized to polar compounds, and excreted . No accumulation of residues has been observed in tissues .

Transport and Distribution

Fenclorim is transported and distributed within cells and tissues. It is strongly adsorbed onto soil, indicating that it may interact with transporters or binding proteins .

Subcellular Localization

Given its role in detoxification pathways and antioxidative defense, it is likely to be found in the cytoplasm where these processes occur .

Eigenschaften

IUPAC Name |

4,6-dichloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFQZTCQAYEXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190843 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3740-92-9 | |

| Record name | Fenclorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3740-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

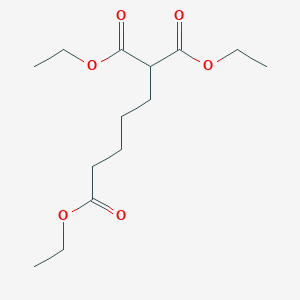

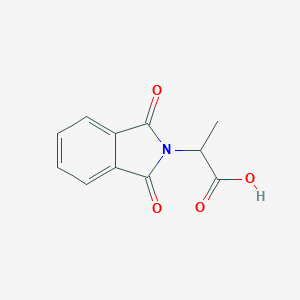

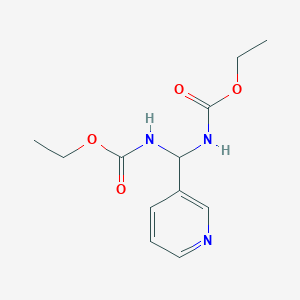

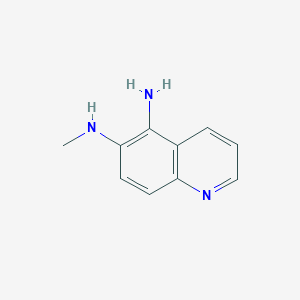

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)